Cas no 348-66-3 (D-ornithine)

D-ornithine is a non-proteinogenic amino acid and the D-isomer of ornithine, a key intermediate in the urea cycle. Unlike its L-form, D-ornithine exhibits distinct biochemical properties, making it valuable in specialized research applications, including enzymology and metabolic studies. Its unique stereochemistry allows for investigations into enzyme specificity and microbial metabolism, particularly in organisms utilizing D-amino acids. D-ornithine is also employed in peptide synthesis and as a chiral building block in pharmaceutical research. High-purity grades ensure reproducibility in experimental settings. Its stability and well-characterized structure further support its utility in biochemical and biotechnological research.
D-ornithine structure
D-ornithine structure
Product Name:D-ornithine
CAS No:348-66-3
MF:C5H12N2O2
MW:132.160981178284
MDL:MFCD00012917
CID:1466888
PubChem ID:71082
Update Time:2025-05-23

D-ornithine Chemical and Physical Properties

Names and Identifiers

    • D-ornithine
    • (2R)-2,5-diaminopentanoic acid
    • (r)-2,5-diaminopentanoic acid
    • CCG-38067
    • NCGC00014201
    • EINECS 206-482-0
    • AKOS027323605
    • C00515
    • D-Orn
    • (r)-2,5-diaminopentanoicacid
    • D-2,5-Diaminopentanoic acid
    • Ornithine, D-
    • R-(-)-ORNITHINE
    • DTXSID30883368
    • A848847
    • EN300-67290
    • Q27077099
    • NS00100732
    • ORD
    • CHEMBL103686
    • 2H368YCK0U
    • (2R)-2,5-diaminopentanoic acid;CPD-217
    • (R)-ornithine
    • CHEBI:16176
    • bmse000019
    • NCIStruc1_000044
    • NCGC00014201-02
    • 348-66-3
    • DC1ED507-B262-41A6-BDD0-49ED6DE5E235
    • NCIStruc2_000122
    • NCGC00014201-03
    • GTPL4682
    • bmse000897
    • NCGC00097310-01
    • SCHEMBL43724
    • NCI118360
    • NCGC00097310-02
    • D-Ornitrine
    • UNII-2H368YCK0U
    • (2R)-2,5-diaminopentanoate
    • DB-297245
    • DTXCID501022905
    • MDL: MFCD00012917
    • Inchi: 1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
    • InChI Key: AHLPHDHHMVZTML-SCSAIBSYSA-N
    • SMILES: OC([C@@H](CCCN)N)=O

Computed Properties

  • Exact Mass: 132.08996
  • Monoisotopic Mass: 132.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.4
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • PSA: 89.34

D-ornithine Pricemore >>

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Additional information on D-ornithine

D-Ornithine and Its Significance in Modern Biochemical Research

D-Ornithine, a derivative of the amino acid ornithine, is a compound with the CAS number 348-66-3. This compound has garnered significant attention in the field of biochemical research due to its multifaceted roles in various biological processes. The study of D-Ornithine has been extensively explored, particularly in understanding its implications in metabolic pathways, enzyme kinetics, and therapeutic applications.

The molecular structure of D-Ornithine, characterized by its unique stereochemistry, contributes to its distinct biological activities. As a key intermediate in the urea cycle, D-Ornithine plays a crucial role in the detoxification of ammonia, a process essential for maintaining cellular homeostasis. Recent studies have highlighted its potential in enhancing the efficiency of this cycle, thereby offering insights into the treatment of metabolic disorders.

In the realm of pharmaceutical research, D-Ornithine has been investigated for its potential therapeutic benefits. Its ability to modulate various enzymatic activities has led to explorations in the development of drugs targeting neurological and cardiovascular diseases. For instance, studies have demonstrated that D-Ornithine can influence the activity of arginase, an enzyme critical in regulating nitric oxide synthesis. This finding has opened new avenues for developing treatments for conditions such as hypertension and erectile dysfunction.

Moreover, D-Ornithine has shown promise in wound healing and tissue regeneration. Research indicates that it can stimulate collagen production and enhance angiogenesis, processes vital for effective wound repair. These properties make D-Ornithine a candidate for developing novel topical treatments and therapeutic agents aimed at accelerating tissue recovery.

The use of D-Ornithine in sports nutrition and performance enhancement has also been a subject of interest. Its ability to improve nitrogen retention and promote muscle protein synthesis has led to its inclusion in supplements designed for athletes. However, it is important to note that while these applications are promising, further clinical trials are necessary to fully understand the efficacy and safety profiles of D-Ornithine in these contexts.

Advances in synthetic chemistry have enabled the efficient production of high-purity D-Ornithine, making it more accessible for research and industrial applications. Techniques such as enzymatic synthesis and chiral resolution have been particularly instrumental in achieving this goal. These advancements not only enhance the availability of D-Ornithine but also pave the way for innovative applications across various sectors.

The future prospects of D-Ornithine research are vast and exciting. Ongoing studies are exploring its role in immune modulation and its potential as an anti-inflammatory agent. Additionally, investigations into its interactions with other bioactive molecules are expected to yield new insights into complex biological pathways. As our understanding of D-Ornithine continues to evolve, so too will its applications in medicine and biotechnology.

In conclusion, D-Ornithine (CAS number 348-66-3) is a compound with significant implications in biochemical research and therapeutic applications. Its multifaceted roles in metabolic processes, enzyme kinetics, and tissue regeneration make it a valuable subject of study. With ongoing research and advancements in synthetic methods, the potential uses of D-Ornithine are likely to expand further, offering new hope for treating a variety of health conditions.

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